molecular formula C23H19ClN4O2S B12026654 2-{[4-(4-Chlorophenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-1-(4-ethoxyphenyl)ethanone CAS No. 618880-41-4

2-{[4-(4-Chlorophenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-1-(4-ethoxyphenyl)ethanone

Cat. No.: B12026654
CAS No.: 618880-41-4
M. Wt: 450.9 g/mol
InChI Key: CCHMTUYTGZIPCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[4-(4-Chlorophenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-1-(4-ethoxyphenyl)ethanone is a complex organic compound that features a triazole ring, a pyridine ring, and a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-(4-Chlorophenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-1-(4-ethoxyphenyl)ethanone typically involves multiple steps. One common method includes the S-alkylation of 4-(4-chlorophenyl)-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol with 2-bromo-1-(4-ethoxyphenyl)ethanone in an alkaline medium . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to achieve the required purity standards.

Chemical Reactions Analysis

Types of Reactions

2-{[4-(4-Chlorophenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-1-(4-ethoxyphenyl)ethanone can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the chlorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., sodium methoxide). The reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to optimize the reaction rates and yields.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines. Substitution reactions can result in various substituted derivatives of the original compound.

Scientific Research Applications

2-{[4-(4-Chlorophenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-1-(4-ethoxyphenyl)ethanone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-{[4-(4-Chlorophenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-1-(4-ethoxyphenyl)ethanone involves its interaction with specific molecular targets and pathways. The triazole ring and pyridine ring are known to interact with enzymes and receptors, potentially inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Similar Compounds

  • 2-{[4-(4-Bromophenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-1-(4-ethoxyphenyl)ethanone
  • 2-{[4-(4-Chlorophenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N-(2,4-dimethoxyphenyl)acetamide

Uniqueness

The uniqueness of 2-{[4-(4-Chlorophenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-1-(4-ethoxyphenyl)ethanone lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the chlorophenyl group, pyridine ring, and triazole ring allows for diverse interactions with biological targets, making it a valuable compound for research and development .

Properties

CAS No.

618880-41-4

Molecular Formula

C23H19ClN4O2S

Molecular Weight

450.9 g/mol

IUPAC Name

2-[[4-(4-chlorophenyl)-5-pyridin-4-yl-1,2,4-triazol-3-yl]sulfanyl]-1-(4-ethoxyphenyl)ethanone

InChI

InChI=1S/C23H19ClN4O2S/c1-2-30-20-9-3-16(4-10-20)21(29)15-31-23-27-26-22(17-11-13-25-14-12-17)28(23)19-7-5-18(24)6-8-19/h3-14H,2,15H2,1H3

InChI Key

CCHMTUYTGZIPCY-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)CSC2=NN=C(N2C3=CC=C(C=C3)Cl)C4=CC=NC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.